

The Rare Occurrence of Chromium Sulfate Minerals in Nature: A Technical Guide

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Abstract

Chromium, an element recognized for its diverse industrial applications, is a constituent of numerous minerals. However, the natural occurrence of chromium sulfate minerals is exceptionally rare. This technical guide provides an in-depth overview of the known naturally occurring chromium sulfate minerals, focusing on their physicochemical properties, geological formation, and localities. Quantitative data is summarized for comparative analysis, and a logical workflow of their formation is presented. This document serves as a foundational resource for researchers in mineralogy, geochemistry, and materials science.

Introduction

Chromium (Cr) is the 21st most abundant element in the Earth's crust, with an average concentration of 100 ppm.^[1] It is a transition metal that can exist in several oxidation states, with Cr(III) and Cr(VI) being the most common.^[1] While chromium is a key component of over 100 recognized mineral species, the vast majority of these are oxides, silicates, and chromates. In contrast, naturally occurring chromium sulfate minerals are limited to a mere three confirmed species: bentorite, reddingtonite, and putnisite.^[2] This guide focuses on these rare minerals, providing a comprehensive summary of their known characteristics.

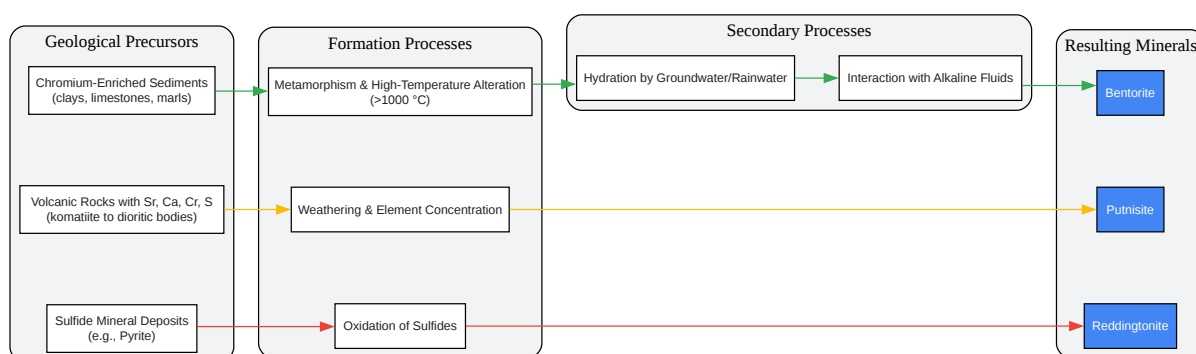
Physicochemical Properties of Naturally Occurring Chromium Sulfate Minerals

The following table summarizes the key quantitative and qualitative data for bentorite, reddingtonite, and putnisite, allowing for a clear comparison of their properties.

Property	Bentorite	Reddingtonite	Putnisite
Chemical Formula	$\text{Ca}_6(\text{Cr,Al})_2(\text{SO}_4)_3(\text{OH})_{12} \cdot 26\text{H}_2\text{O}$ [3]	$(\text{Fe}^{2+}, \text{Mg, Ni}) (\text{Cr, Al})_2(\text{SO}_4)_4 \cdot 22\text{H}_2\text{O}$ [4]	$\text{SrCa}_4\text{Cr}_8^{3+}(\text{CO}_3)_8(\text{SO}_4)(\text{OH})_{16} \cdot 25\text{H}_2\text{O}$ [1] [2]
Crystal System	Trigonal [5]	Monoclinic [6]	Orthorhombic [1] [7]
Color	Violet to rose-purple [5]	White, light violet, light purple [4]	Purple, dark pink [2] [8]
Luster	Resinous, waxy, earthy [5]	Silky [6]	Vitreous [2] [7]
Hardness (Mohs)	2 [3] [5]	Not Determined	1.5 - 2 [2] [7] [8]
Measured Density (g/cm ³)	2.025 [5]	1.761 [6]	2.20 [7] [8]
Calculated Density (g/cm ³)	2.021 [5]	Not Determined	2.23 [8]
Cleavage	Perfect on {1010}, good on {0001} [5]	Not Determined	Good on [9] , [10] , and [7] [1]
Streak	Very pale purple [5]	Not Determined	Pink [1] [2] [8]
Optical Properties	Biaxial (-) [1]	Biaxial, weakly birefringent [6]	Biaxial (-) [1]
Refractive Indices	$n_\alpha = 1.552$, $n_\beta = 1.583$, $n_\gamma = 1.599$ [1]	Not Determined	$n_\alpha = 1.552$, $n_\beta = 1.583$, $n_\gamma = 1.599$ [1]

Geological Occurrence and Formation

The formation of these rare minerals is linked to very specific and localized geological conditions. The following diagram illustrates a generalized logical workflow for their formation, based on the available data.



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Caption: Logical workflow for the formation of chromium sulfate minerals.

Bentorite

Locality: The type and only known locality for bentorite is the Hatrurim Formation, situated along the western margin of the Dead Sea in Israel.[3][11]

Formation: Bentorite's formation is a result of a unique geological history. The process began with original sediments of clays, limestones, and marls that were naturally enriched in chromium.[3] These sediments underwent combustion metamorphism, experiencing temperatures exceeding 1000 °C at atmospheric pressure, which is thought to have been caused by the combustion of underlying fossil fuels.[3] This high-temperature event formed a natural type of Portland cement. Subsequent hydration of this material by groundwater or

rainwater, followed by the infiltration of highly alkaline fluids, led to the formation of bentorite in supergene veins.[3]

Reddingtonite

Locality: The type locality for reddingtonite is the Redington mercury mine in Knoxville, Napa County, California, USA.[6]

Formation: The formation of reddingtonite is associated with the oxidation of pyrite.[6] While detailed studies on its formation are limited, it is understood to be a secondary mineral. It occurs in association with other sulfate minerals like magnesiocopiapite.[6] The presence of chromium in the local geology, likely from the host rocks, was a necessary precursor for its formation.

Putnisite

Locality: Putnisite was first discovered on the Polar Bear Peninsula in the Dundas Shire of Western Australia.[1][7][8]

Formation: This mineral forms in a low-temperature, oxidizing environment within volcanic host rocks, specifically komatiitic to dioritic bodies that contain sulfide minerals.[1][8] The initial rocks contained small concentrations of strontium, calcium, chromium, and sulfur.[12] Over geological time, weathering processes released these elements and concentrated them, which allowed for the crystallization of putnisite.[12] It is found on a matrix of quartz and an amorphous chromium silicate.[2]

Experimental Protocols and Analytical Methods

Detailed experimental protocols for the synthesis of these specific rare minerals are not readily available in the published literature, primarily due to their unique and complex natural formation conditions. However, the analysis of chromium sulfate-bearing materials can be approached using a combination of standard mineralogical and chemical techniques.

4.1. Mineral Identification and Characterization:

- **X-Ray Diffraction (XRD):** This is a fundamental technique for identifying the crystal structure of the mineral and confirming its identity by comparing the diffraction pattern to known

standards.

- **Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS):** SEM provides high-resolution imaging of the mineral's morphology and texture, while EDS allows for semi-quantitative elemental analysis of its composition.
- **Electron Probe Microanalysis (EPMA):** For precise quantitative chemical analysis of the mineral's composition, EPMA is the preferred method.
- **Raman Spectroscopy:** This technique can be used to identify the vibrational modes of the sulfate and other molecular groups within the mineral's structure, providing further confirmation of its identity.

4.2. Chemical Analysis of Chromium and Sulfate:

While specific protocols for these rare minerals are not documented, methods used for analyzing industrial chromium sulfate solutions can be adapted.

- **Sulfate Determination:**
 - **Gravimetric Method:** This classic method involves precipitating the sulfate as barium sulfate (BaSO_4) by adding barium chloride to a solution of the dissolved mineral. The precipitate is then filtered, dried, and weighed.
 - **Ion Chromatography:** A more modern and sensitive technique for separating and quantifying sulfate ions in an aqueous solution.
- **Chromium Determination:**
 - **Atomic Absorption Spectroscopy (AAS):** A common method for determining the concentration of chromium in a sample. The mineral is first dissolved in a suitable acid mixture.
 - **Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):** A highly sensitive technique for multi-elemental analysis, including the precise determination of chromium concentrations.

A general procedure for the chemical analysis of a chromium sulfate mineral would involve:

- **Sample Preparation:** The mineral is carefully separated from its matrix, crushed into a fine powder, and a known weight is taken.
- **Digestion:** The powdered mineral is dissolved using a suitable acid digestion method to bring the chromium and sulfate into an aqueous solution.
- **Analysis:** The resulting solution is then analyzed for its chromium and sulfate content using one of the instrumental methods described above.

Conclusion

The natural occurrence of chromium sulfate minerals is a testament to the unique and highly specific geological conditions required for their formation. Bentorite, reddingtonite, and putnisite, the only three known examples, are found in distinct geological settings resulting from complex processes of metamorphism, oxidation, and weathering. While their rarity makes them primarily of scientific interest, a thorough understanding of their properties and formation provides valuable insights into the geochemical behavior of chromium in the Earth's crust. Further research, including attempts at laboratory synthesis, could provide deeper knowledge of their stability fields and potential applications.

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